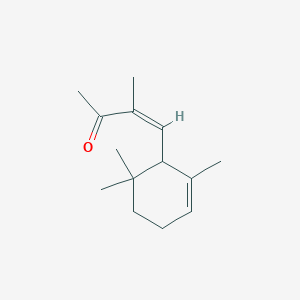

3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

Description

Properties

IUPAC Name |

(E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,9,13H,6,8H2,1-5H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJBVWJSTHECJK-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1C=C(C)C(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCCC(C1/C=C(\C)/C(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859248 | |

| Record name | (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, clear, colourless to yellowish liquid | |

| Record name | 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-iso-Methylionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/669/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

76.00 °C. @ 0.30 mm Hg | |

| Record name | 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.925-0.934 | |

| Record name | alpha-iso-Methylionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/669/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

15789-90-9, 127-51-5 | |

| Record name | (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15789-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alpha-isomethylionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMETHYL-.ALPHA.-IONONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XP4LC555B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Occurrence of Ionones, with a Focus on 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

Executive Summary: This technical guide provides a comprehensive overview of the natural occurrence of 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (α-isomethylionone) and its closely related, naturally prevalent parent compound, α-ionone. While α-isomethylionone is a commercially significant fragrance ingredient, its presence in nature is exceptionally rare, having been reported in a single plant species. In contrast, α-ionone is a well-documented natural volatile organic compound derived from the degradation of carotenoids and is responsible for the characteristic aroma of many fruits and flowers.[1][2][3] This guide delves into the biosynthesis of these C13-norisoprenoids, details robust methodologies for their extraction and characterization from natural matrices, and explores their biological significance and potential for drug development. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this important class of compounds.

Chemical Identity and Nomenclature: Distinguishing α-Isomethylionone from α-Ionone

A precise understanding of the natural distribution of these compounds requires a clear distinction between the predominantly synthetic α-isomethylionone and the naturally occurring α-ionone. While structurally similar, the presence of an additional methyl group in α-isomethylionone significantly alters its properties and typical origin.

-

This compound (α-Isomethylionone): This compound is a sesquiterpenoid widely used in the fragrance industry to impart a floral, violet, and orris-like scent in perfumes and cosmetics.[4][5][6] It is almost exclusively produced via chemical synthesis.[5]

-

4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (α-Ionone): This compound is a monocyclic terpene ketone and a key aroma component in many natural products.[2] Its scent is also reminiscent of violets and is derived in nature from the enzymatic cleavage of carotenoids.[2][7]

The key structural and physical properties are summarized below for direct comparison.

| Property | α-Isomethylionone | α-Ionone |

| IUPAC Name | (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one[8] | (3E)-4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one[7] |

| Synonyms | α-Cetone, Isomethyl-α-ionone[6] | α-Cyclocitrylideneacetone, Iraldeine[9] |

| CAS Number | 127-51-5[6] | 127-41-3[10] |

| Chemical Formula | C₁₄H₂₂O[3][6] | C₁₃H₂₀O[7] |

| Molar Mass | 206.32 g/mol [3][6] | 192.30 g/mol [7] |

Natural Occurrence: A Tale of Two Molecules

The Scarcity of α-Isomethylionone in Nature

Despite its widespread use as a synthetic fragrance, the natural occurrence of this compound is extremely limited. A comprehensive review of scientific literature reveals only a single reported instance of its presence in the plant kingdom, specifically in Magnolia kobus.[3] This rarity underscores its identity as a "nature-identical" rather than a common natural product, with commercial supplies being of synthetic origin.[5]

The Ubiquity of α-Ionone in the Plant Kingdom

In stark contrast, α-ionone is a common volatile compound found in a diverse array of plants, where it contributes significantly to their characteristic aroma and flavor profiles. It is considered a key scent component in many essential oils.[7][9][11] The natural enantiomer found in plants is typically (R)-(+)-(E)-alpha-ionone, which possesses a distinct violet and raspberry-like aroma.[12]

| Natural Source | Plant Part / Product | Reference |

| Raspberry (Rubus idaeus) | Fruit | [10][12] |

| Apricot (Prunus armeniaca) | Fruit Tissue | [10] |

| Blackberry (Rubus) | Fruit | [10][13] |

| Osmanthus (Osmanthus fragrans) | Flower Concrete/Essential Oil | [7][11] |

| Acacia (Acacia farnesiana) | Flower Essential Oil | [11][13] |

| Tea (Camellia sinensis) | Leaves | [10] |

| Carrot (Daucus carota) | Root | [10] |

| Rose (Rosa) | Flower Oil | [7][9] |

| Tomato (Solanum lycopersicum) | Fruit | [10] |

| Quince (Cydonia oblonga) | Leaves (as glucosides) | [14][15] |

Biosynthesis of Ionones from Carotenoids

The natural origin of α-ionone is intricately linked to the degradation of carotenoids, which are abundant pigments in plants.[7] This biochemical transformation is a critical source of various aromatic compounds, known as apocarotenoids, that play roles in plant signaling and defense.

The formation of ionones is catalyzed by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) .[7] Specifically, the CCD1 enzyme family is responsible for cleaving carotenoid substrates at specific double bonds. α-Ionone is produced from the enzymatic cleavage of α-carotene. The enzyme targets the 9,10 and 9',10' double bonds of the carotenoid backbone, yielding one molecule of α-ionone and other products.

This enzymatic process is the primary reason for the presence of α-ionone in so many fruits and flowers, as carotenoid precursors are nearly ubiquitous in the plant kingdom. A 2010 study on Osmanthus fragrans identified a specific CCD1 enzyme, OfCCD1, that cleaves carotenes to produce both α-ionone and β-ionone.[7]

Caption: Enzymatic conversion of α-carotene to α-ionone via CCD1.

Methodologies for Isolation and Characterization

For researchers aiming to study α-ionone from natural sources, a systematic workflow involving extraction, purification, and analytical characterization is essential.

Experimental Protocol: Extraction of Volatiles from Plant Material

This protocol outlines a general procedure for solvent extraction, a common method for obtaining volatile and semi-volatile compounds.

Objective: To extract α-ionone and other volatile compounds from a plant matrix (e.g., flower petals, fruit puree).

Materials:

-

Plant Material (200g, fresh or freeze-dried)

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous Sodium Sulfate

-

Rotary Evaporator

-

Glassware: 2L Erlenmeyer flask, funnel, filter paper

Procedure:

-

Homogenization: Macerate 200g of plant material with 800 mL of DCM in a blender or homogenizer for 2-3 minutes. Perform this in a fume hood.

-

Maceration: Transfer the slurry to a 2L Erlenmeyer flask, seal, and allow it to macerate for 12-24 hours at room temperature with occasional agitation. This allows for the thorough diffusion of compounds into the solvent.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the solvent extract.

-

Drying: Add anhydrous sodium sulfate to the filtered extract to remove any residual water. The salt will clump as it absorbs water; continue adding until some crystals remain free-flowing.

-

Concentration: Decant the dried extract and concentrate it under reduced pressure using a rotary evaporator at a water bath temperature of 35-40°C. This temperature is gentle enough to prevent the loss of volatile ionones.

-

Final Product: The resulting oleoresin or concrete contains the concentrated volatile and non-volatile compounds, including α-ionone. Store at -20°C for further analysis.

Purification and Analytical Workflow

Following extraction, the crude extract is a complex mixture. Isolating α-ionone requires chromatographic techniques, and its definitive identification relies on mass spectrometry. In some plants, ionones exist as non-volatile glycosides, which require an additional hydrolysis step before analysis.[14][15]

Caption: Standard workflow for isolating and identifying α-ionone.

Biological Significance and Drug Development Potential

While prized for their aroma, ionones and their derivatives also exhibit a range of compelling biological activities, making them interesting scaffolds for drug development.[1]

-

Anti-inflammatory and Antimicrobial Effects: Both α-ionone and β-ionone, along with their synthetic derivatives, have demonstrated anti-inflammatory and antimicrobial properties in various studies.[1]

-

Anticancer Activity: β-ionone, in particular, has been investigated for its anticancer and chemopreventive effects. It appears to mediate these actions by regulating cell cycle proteins and inducing apoptosis.[1] The ionone structure is considered a promising starting point for designing novel anticancer agents.[1]

-

Skin Health: Recent research has shown that α-ionone can promote the proliferation and migration of human keratinocytes (HaCaT cells).[16] It was found to accelerate the recovery of the epidermal barrier, suggesting potential applications in dermatological and cosmetic formulations aimed at skin repair and protection.[16]

The diverse bioactivities associated with the ionone backbone warrant further investigation. For drug development professionals, these naturally occurring compounds represent a validated starting point for medicinal chemistry campaigns aimed at discovering new therapeutics for inflammatory diseases, cancers, and infectious diseases.[1]

Conclusion and Future Directions

This guide clarifies that this compound (α-isomethylionone) is primarily a synthetic chemical, with its natural occurrence being exceptionally rare. The closely related α-ionone, however, is a widespread and significant natural aroma compound biosynthesized from the degradation of α-carotene. For researchers, the study of α-ionone from natural sources offers fertile ground for discovering its full range of biological activities and leveraging its structure for potential therapeutic applications.

Future research should focus on:

-

Verifying the biosynthetic pathway of α-isomethylionone in Magnolia kobus to understand its unique formation in nature.

-

Expanding the screening of plant biodiversity for novel ionone derivatives.

-

Conducting in-depth mechanistic studies to fully elucidate the signaling pathways through which ionones exert their anticancer and anti-inflammatory effects.

-

Exploring biotechnological production methods, such as microbial fermentation, to sustainably produce enantiomerically pure (R)-α-ionone for commercial and research purposes.[12][17]

References

- 1. mdpi.com [mdpi.com]

- 2. Alpha Ionone (127-41-3) - Premium Violet Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. This compound | C14H22O | CID 5372174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. us.olivetreepeople.com [us.olivetreepeople.com]

- 5. russellorganics.com [russellorganics.com]

- 6. This compound analytical standard 127-51-5 [sigmaaldrich.com]

- 7. Ionone - Wikipedia [en.wikipedia.org]

- 8. Showing Compound this compound (FDB008406) - FooDB [foodb.ca]

- 9. foreverest.net [foreverest.net]

- 10. Alpha-Ionone | C13H20O | CID 5282108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. α-Ionone | Fragrance Chemicals Distributor | NHU [nutrition-chemicals.com]

- 12. EP4022032A1 - Biosynthesis of alpha-ionone and beta-ionone - Google Patents [patents.google.com]

- 13. alpha-ionone, 127-41-3 [thegoodscentscompany.com]

- 14. researchgate.net [researchgate.net]

- 15. Isolation of two new ionone glucosides from quince (Cydonia oblonga Mill.) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. α-ionone promotes keratinocyte functions and accelerates epidermal barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recovery of Natural α-Ionone from Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Heterologous Biosynthesis of α-Isomethyl Ionone in Saccharomyces cerevisiae

Abstract: α-Isomethyl ionone is a high-value aroma compound with a characteristic floral and woody scent, making it a staple in the fragrance and cosmetics industries.[1][2][3] Traditionally produced via chemical synthesis, there is a growing demand for a sustainable, bio-based production route. Saccharomyces cerevisiae (brewer's yeast) stands out as a premier host for industrial biotechnology due to its GRAS (Generally Recognized as Safe) status, genetic tractability, and robustness in large-scale fermentation.[4][5][6] While α-isomethyl ionone is found naturally in yeast, its production levels are commercially negligible.[1] This guide provides a comprehensive technical framework for the metabolic engineering of S. cerevisiae to achieve efficient de novo biosynthesis of α-isomethyl ionone. We will deconstruct a proposed biosynthetic pathway, outline a multi-tiered metabolic engineering strategy, provide detailed experimental protocols, and discuss the inherent challenges and future perspectives of this endeavor.

The Molecular Blueprint: Deconstructing a Proposed Biosynthetic Pathway

The biosynthesis of C13 and C14 norsesquiterpenoids like ionones in engineered microbes is typically achieved through the cleavage of C40 carotenoid precursors.[7][8] Unlike the well-documented pathways for α-ionone (from ε-carotene) and β-ionone (from β-carotene), a dedicated pathway for α-isomethyl ionone is not fully elucidated.[7][9] Its chemical structure, (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one, suggests it is derived from a methylated carotenoid precursor.

We propose a heterologous pathway constructed within the native metabolic framework of S. cerevisiae. The strategy hinges on augmenting the endogenous mevalonate (MVA) pathway to supply isoprenoid building blocks, followed by a multi-gene heterologous pathway to assemble a specific methylated carotenoid, and finally, its cleavage to yield α-isomethyl ionone.

The Foundation: S. cerevisiae's Native Mevalonate (MVA) Pathway

The journey begins with acetyl-CoA, a central metabolite in yeast. The MVA pathway converts acetyl-CoA into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal building blocks for all terpenoids.[6][10] This native pathway is the primary target for upstream engineering to boost the precursor supply.

The Engineered Superstructure: A Heterologous Pathway to α-Isomethyl Ionone

To produce the target molecule, we must introduce a series of heterologous enzymes to extend the MVA pathway.

-

Geranylgeranyl Pyrophosphate (GGPP) Synthesis: The condensation of IPP and DMAPP units, catalyzed by a geranylgeranyl pyrophosphate synthase (GGPS, often encoded by genes like CrtE), forms the C20 precursor, GGPP.[7][11]

-

Formation of ε-Carotene: Two molecules of GGPP are condensed to form phytoene, which is then desaturated to produce lycopene. The crucial cyclization of lycopene, catalyzed by an ε-cyclase (EC), yields ε-carotene, which contains the α-ionone ring structure.[9]

-

The Hypothetical Methylation Step: This is the critical, innovative step. To generate the "isomethyl" moiety, we propose the introduction of a carotenoid C-methyltransferase. This enzyme would utilize S-adenosyl methionine (SAM), the cell's primary methyl group donor, to add a methyl group to the polyene backbone of ε-carotene, creating a novel C41 methylated carotenoid. The discovery or engineering of an enzyme with this specific activity is a key challenge, with potential candidates found by mining the genomes of organisms that produce methylated secondary metabolites.

-

Final Cleavage by CCD: The terminal step involves the oxidative cleavage of the methylated ε-carotene precursor by a Carotenoid Cleavage Dioxygenase (CCD). The substrate specificity of the CCD is paramount. Enzymes like CCD1 from Petunia hybrida are known to cleave various carotenoids and would be a primary candidate for screening and protein engineering to optimize activity on the novel C41 substrate.[7][12]

References

- 1. α-Isomethyl ionone - Wikipedia [en.wikipedia.org]

- 2. incibeauty.com [incibeauty.com]

- 3. dormer.com [dormer.com]

- 4. Enhancing fluxes through the mevalonate pathway in Saccharomyces cerevisiae by engineering the HMGR and β-alanine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Engineering of Saccharomyces cerevisiae for Production of Fragrant Terpenoids from Agarwood and Sandalwood | MDPI [mdpi.com]

- 6. Development and Perspective of Production of Terpenoids in Yeast - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 7. Frontiers | Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene [frontiersin.org]

- 8. Mediating oxidative stress enhances α-ionone biosynthesis and strain robustness during process scaling up - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP4022032A1 - Biosynthesis of alpha-ionone and beta-ionone - Google Patents [patents.google.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Spectroscopic Signature of α-Isomethyl Ionone: A Guide to Structural Elucidation

This technical guide provides an in-depth analysis of the spectroscopic data for α-isomethyl ionone (CAS 127-51-5), a key aroma chemical celebrated for its characteristic woody and violet floral scent. Intended for researchers, analytical chemists, and professionals in the fragrance and flavor industries, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles of spectral interpretation and the rationale behind experimental choices, ensuring a comprehensive understanding of the molecule's structural characterization.

Introduction to α-Isomethyl Ionone

α-Isomethyl ionone, systematically named (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, is a C14 norsesquiterpenoid.[1] Its molecular structure, a fusion of a trimethyl-cyclohexene ring and a methyl-substituted enone side chain, gives rise to its unique olfactory properties. Given that its synthesis can produce a mixture of isomers, precise spectroscopic analysis is paramount for unambiguous identification and quality control.[2]

Molecular Structure and Properties:

-

Chemical Formula: C₁₄H₂₂O[3]

-

Molecular Weight: 206.32 g/mol [3]

-

Appearance: Colorless to pale-straw colored liquid[1]

The following sections will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing a foundational understanding of how each technique fingerprints this important molecule.

Caption: Structure of α-Isomethyl Ionone with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a complete structural assignment is possible.

Expertise & Causality: Experimental Choices

For a molecule like α-isomethyl ionone, which is typically a liquid, sample preparation is straightforward. Deuterated chloroform (CDCl₃) is an excellent solvent choice as it is relatively non-polar, capable of dissolving the analyte, and its residual proton signal (at 7.26 ppm) and carbon signals (at 77.16 ppm) are well-defined and do not typically interfere with the signals of interest.[2] A standard 400 or 500 MHz spectrometer provides sufficient resolution to resolve most of the proton signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a map of all the unique proton environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for α-Isomethyl Ionone (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (See Structure Diagram) |

|---|---|---|---|

| ~5.9-6.1 | m | 1H | =CH- (Side Chain) |

| ~5.4 | br s | 1H | =CH- (Ring) |

| ~2.8 | m | 1H | -CH- (Ring, adjacent to side chain) |

| ~2.3 | s | 3H | -COCH₃ |

| ~2.0 | m | 2H | -CH₂- (Ring) |

| ~1.8 | s | 3H | =C-CH₃ (Side Chain) |

| ~1.6 | s | 3H | =C-CH₃ (Ring) |

| ~1.4 | m | 2H | -CH₂- (Ring) |

| ~0.9 | s | 3H | -C(CH₃)₂ |

| ~0.8 | s | 3H | -C(CH₃)₂ |

(Data interpreted from spectral information available at SpectraBase[4])

Interpretation:

-

Downfield Region (δ > 4.5 ppm): The two signals in this region correspond to the olefinic protons. The signal around 5.9-6.1 ppm is attributed to the proton on the butenone side chain, while the broad singlet around 5.4 ppm is characteristic of the proton on the trisubstituted double bond within the cyclohexene ring.

-

Aliphatic Region (δ 1.0-3.0 ppm): The singlet at ~2.3 ppm is a classic signature of a methyl ketone (-COCH₃). The complex multiplet at ~2.8 ppm corresponds to the allylic methine proton on the ring, which is coupled to adjacent protons. The signals for the two methylene groups (-CH₂-) in the ring appear as multiplets around 2.0 and 1.4 ppm.

-

Upfield Region (δ < 1.0 ppm): The two sharp singlets at ~0.9 and ~0.8 ppm are assigned to the geminal dimethyl groups on the C6 of the ring. Their magnetic inequivalence is due to the chiral center at C1. The singlets at ~1.8 and ~1.6 ppm correspond to the methyl groups attached to the double bonds of the side chain and ring, respectively.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for α-Isomethyl Ionone (CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment (See Structure Diagram) |

|---|---|---|

| ~198.0 | C=O | Ketone Carbonyl |

| ~150.0 | C | Quaternary C (Side Chain) |

| ~135.0 | CH | Olefinic CH (Side Chain) |

| ~132.0 | C | Quaternary C (Ring) |

| ~125.0 | CH | Olefinic CH (Ring) |

| ~55.0 | CH | Methine C1 |

| ~34.0 | C | Quaternary C6 |

| ~32.0 | CH₂ | Methylene C4 |

| ~28.0 | CH₃ | Gem-dimethyl |

| ~27.5 | CH₃ | Gem-dimethyl |

| ~25.0 | CH₃ | Ketone methyl |

| ~23.0 | CH₃ | Ring methyl |

| ~22.0 | CH₂ | Methylene C5 |

| ~20.0 | CH₃ | Side chain methyl |

(Data interpreted from spectral information available at SpectraBase[4] and compared with related compounds[5])

Interpretation:

-

Carbonyl Carbon: The signal furthest downfield, around 198.0 ppm, is characteristic of the ketone carbonyl carbon.

-

Olefinic Carbons: Four signals appear in the olefinic region (120-150 ppm), corresponding to the four sp² hybridized carbons of the two double bonds.

-

Aliphatic Carbons: The remaining nine signals in the upfield region correspond to the sp³ hybridized carbons, including the two quaternary carbons, one methine, two methylenes, and five distinct methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.[6]

Expertise & Causality: Experimental Choices

For a liquid sample like α-isomethyl ionone, the simplest IR sampling method is to prepare a "neat" sample. This involves placing a single drop of the liquid between two salt plates (typically NaCl or KBr), which are transparent to IR radiation.[7] This creates a thin film through which the IR beam can pass, avoiding the use of solvents that would introduce their own interfering absorption bands.

Table 3: Key IR Absorption Bands for α-Isomethyl Ionone

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~2960-2870 | Strong | C-H Stretch | Alkanes (CH₃, CH₂, CH) |

| ~1670 | Strong | C=O Stretch | α,β-Unsaturated Ketone |

| ~1625 | Medium | C=C Stretch | Alkene |

| ~1450, ~1360 | Medium | C-H Bend | Alkanes |

(Data sourced from NIST Chemistry WebBook[7])

Interpretation: The IR spectrum of α-isomethyl ionone is dominated by two key features:

-

Strong C=O Stretch: A very strong and sharp absorption band is observed around 1670 cm⁻¹. This frequency is characteristic of a carbonyl group in an α,β-unsaturated ketone. The conjugation with the C=C double bond lowers the frequency from that of a simple saturated ketone (which appears around 1715 cm⁻¹).

-

C-H and C=C Stretches: A series of strong peaks between 2870 and 2960 cm⁻¹ confirm the presence of sp³ hybridized C-H bonds. A medium intensity peak around 1625 cm⁻¹ is indicative of the C=C double bond stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separating and identifying components in complex mixtures like fragrance oils.

Expertise & Causality: Experimental Choices

Electron Ionization (EI) at a standard energy of 70 eV is the most common ionization technique for GC-MS analysis of volatile compounds like ionones.[8] This "hard" ionization technique imparts significant energy into the molecule, leading to predictable and reproducible fragmentation patterns that serve as a molecular fingerprint. This allows for confident identification by comparing the obtained spectrum against established libraries like the NIST database.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of α-Isomethyl Ionone

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

|---|---|---|

| 206 | ~45 | [M]⁺ (Molecular Ion) |

| 191 | ~30 | [M - CH₃]⁺ |

| 136 | ~60 | [M - C₅H₆O]⁺ (Retro-Diels-Alder) |

| 121 | 100 (Base Peak) | [C₉H₁₃]⁺ |

| 93 | ~55 | [C₇H₉]⁺ |

| 43 | ~80 | [CH₃CO]⁺ (Acylium ion) |

(Data sourced from NIST Chemistry WebBook[3] and interpreted with reference to ionone fragmentation patterns[8])

Interpretation:

-

Molecular Ion: The peak at m/z 206 corresponds to the molecular weight of α-isomethyl ionone (C₁₄H₂₂O), confirming its elemental composition.[3]

-

Base Peak: The most abundant ion, known as the base peak, appears at m/z 121. This stable fragment is likely formed by the cleavage of the side chain.

-

Key Fragmentations:

-

[M - 15]⁺ (m/z 191): Loss of a methyl radical (•CH₃) is a common initial fragmentation.

-

Retro-Diels-Alder (m/z 136): A characteristic fragmentation for cyclohexene-containing structures, resulting from the cleavage of the ring.[8]

-

Acylium Ion (m/z 43): The prominent peak at m/z 43 is the highly stable acetyl cation ([CH₃CO]⁺), formed by cleavage alpha to the carbonyl group.

-

Caption: Key fragmentation pathways for α-Isomethyl Ionone in EI-MS.

Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of α-isomethyl ionone into a clean vial. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

¹H NMR Acquisition: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃. Optimize the magnetic field homogeneity by shimming. Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

IR Spectrum Acquisition (Neat Sample)

-

Sample Preparation: Place one drop of neat α-isomethyl ionone liquid onto the surface of a clean, dry NaCl or KBr salt plate.

-

Measurement: Carefully place a second salt plate on top, allowing the liquid to spread into a thin, uniform film.

-

Data Acquisition: Place the salt plate assembly into the sample holder of an FTIR spectrometer. Acquire a background spectrum of the empty beam path first. Then, acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of α-isomethyl ionone (~100 ppm) in a volatile solvent such as hexane or dichloromethane.

-

Chromatographic Separation: Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms). A typical oven temperature program would start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Mass Spectrometry: Use Electron Ionization (EI) at 70 eV. Set the mass spectrometer to scan a mass range of m/z 40-300.

-

Data Analysis: Identify the peak corresponding to α-isomethyl ionone based on its retention time. Analyze the corresponding mass spectrum and compare it to a reference library (e.g., NIST/Wiley) for confirmation.

Conclusion

The structural elucidation of α-isomethyl ionone is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a definitive map of the carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of the key α,β-unsaturated ketone functional group. Finally, GC-MS confirms the molecular weight and provides a characteristic fragmentation fingerprint for positive identification. The data and protocols presented in this guide serve as a comprehensive reference for the analysis and quality control of this vital fragrance compound.

References

- 1. α-Isomethyl ionone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. α Isomethyl ionone [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Alpha-Ionone | C13H20O | CID 5282108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methyl-3-buten-2-one (814-78-8) 1H NMR spectrum [chemicalbook.com]

- 7. α Isomethyl ionone [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of alpha-Isomethyl Ionone

This guide provides a comprehensive technical overview of alpha-isomethyl ionone, a significant fragrance ingredient. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a detailed understanding of its chemical characteristics and the methodologies used to confirm its molecular structure.

Introduction

Alpha-isomethyl ionone, systematically named (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one, is a synthetic aromatic ketone widely utilized in the fragrance and cosmetics industries.[1][2] It is prized for its characteristic floral, powdery, and slightly woody scent, often reminiscent of violet and orris.[1] While it can be found naturally in Brewer's yeast (Saccharomyces cerevisiae), the vast majority of alpha-isomethyl ionone used commercially is produced synthetically.[3] Its role extends from fine fragrances, such as Chanel No. 5, to a vast array of personal care products including lotions, soaps, and hair care formulations.[2][3] A thorough understanding of its chemical properties and the definitive elucidation of its structure are paramount for quality control, regulatory compliance, and the development of new applications.

Chemical Properties of alpha-Isomethyl Ionone

Alpha-isomethyl ionone is a colorless to pale straw-colored liquid under standard conditions.[2][3] Its chemical identity is defined by a specific arrangement of 14 carbon atoms, 22 hydrogen atoms, and one oxygen atom, giving it a molecular formula of C₁₄H₂₂O.[3][4] This composition classifies it as a norsesquiterpenoid.[3] The synthesis of alpha-isomethyl ionone is typically achieved through a cross-aldol condensation of citral with methyl ethyl ketone at high temperatures in the presence of a strong alkali.[1][3] This process yields a mixture of isomers, and precise control over reaction conditions is necessary to favor the desired alpha-isomer.[3]

Table 1: Physicochemical Properties of alpha-Isomethyl Ionone

| Property | Value | Reference(s) |

| IUPAC Name | (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | [3][4] |

| Synonyms | α-Cetone, Isoraldeine, Methyl Ionone Gamma | [3][4] |

| CAS Number | 127-51-5 | [3][4] |

| Molecular Formula | C₁₄H₂₂O | [3][4][5] |

| Molar Mass | 206.32 g/mol | [3][4][5] |

| Appearance | Colorless to pale straw-colored liquid | [2][3] |

| Density | 0.925 - 0.936 g/cm³ at 20-25 °C | [3][6][7] |

| Boiling Point | 93 °C at 3.1 mmHg | [3] |

| Solubility in Water | 0.064 g/L | [3] |

| Refractive Index | 1.499 - 1.502 at 20 °C | [6][7] |

Structure Elucidation: A Multi-faceted Spectroscopic Approach

The definitive determination of the molecular structure of alpha-isomethyl ionone relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information, which, when pieced together, confirms the connectivity of atoms and the overall three-dimensional shape of the molecule. The primary tools for this elucidation are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Caption: Workflow for the structure elucidation of alpha-isomethyl ionone.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[8] This allows for the determination of the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.[8]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of alpha-isomethyl ionone is injected into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[9]

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, characteristic charged fragments.[8]

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).[8][9]

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.[9]

Data Interpretation:

The mass spectrum of alpha-isomethyl ionone will exhibit a molecular ion peak at an m/z corresponding to its molecular weight (206.32 g/mol ).[5][9] The fragmentation pattern is key to confirming the structure. For instance, the presence of a prominent peak at m/z 43 is indicative of the loss of an acetyl group (CH₃CO⁺).[9] Other significant fragments can be attributed to cleavages within the cyclohexene ring and the side chain, providing further structural evidence.[9]

Table 2: Key Mass Spectrometry Fragments for alpha-Isomethyl Ionone

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment | Reference(s) |

| 43 | 80 | CH₃CO⁺ | [9] |

| 91 | 50 | C₇H₇⁺ (Tropylium ion) | [9] |

| 121 | 100 (Base Peak) | [C₉H₁₃]⁺ | [9] |

| 136 | 60 | [M - C₅H₆O]⁺ (Retro-Diels-Alder) | [9] |

| 191 | 30 | [M - CH₃]⁺ | [9] |

| 206 | 45 | [M]⁺ (Molecular Ion) | [9] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. This is achieved by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: A small drop of liquid alpha-isomethyl ionone is placed directly onto the ATR crystal.

-

Data Acquisition: An IR beam is passed through the crystal in such a way that it interacts with the sample at the surface. The detector measures the amount of light that is absorbed by the sample at each wavelength.

-

Spectrum Generation: The data is processed to generate a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation:

The IR spectrum of alpha-isomethyl ionone will display characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp peak in the region of 1650-1750 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ketone. The presence of a C=C double bond within the cyclohexene ring and the side chain will give rise to absorption bands in the 1600-1680 cm⁻¹ region. Finally, the C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation, as it provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are employed to unambiguously determine the connectivity of atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A small amount of alpha-isomethyl ionone is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the hydrogen nuclei is detected and recorded.

-

Data Processing: The raw data is subjected to a Fourier transform to generate the NMR spectrum.

Data Interpretation (¹H NMR):

The ¹H NMR spectrum provides four key pieces of information:

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the chemical environment of the protons.[10] For example, protons adjacent to the carbonyl group will be deshielded and appear at a higher chemical shift (downfield) compared to the protons of the methyl groups on the cyclohexene ring.

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to the influence of neighboring protons and provides information about the connectivity of atoms.

-

Coupling Constants (J): The distance between the peaks in a multiplet can provide information about the dihedral angle between the coupled protons.

Data Interpretation (¹³C NMR):

A ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shift of these signals can be used to identify the type of carbon (e.g., C=O, C=C, C-H).

Due to the limited availability of public experimental NMR data specifically for alpha-isomethyl ionone, a detailed spectral analysis with peak assignments is not provided here. However, the principles outlined above would be applied to the acquired spectra to confirm the complete structural assignment. For comparative purposes, data for the closely related isomer, alpha-ionone, can be referenced.[9]

Conclusion

The chemical properties and molecular structure of alpha-isomethyl ionone have been thoroughly characterized through a combination of synthetic chemistry and advanced spectroscopic techniques. Its physicochemical properties are well-documented, ensuring its consistent and safe use in a wide range of consumer products. The elucidation of its structure, a critical aspect of its scientific understanding, is a prime example of the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This comprehensive knowledge is essential for quality assurance, regulatory adherence, and the continued innovation in the fields of fragrance chemistry and materials science.

References

- 1. russellorganics.com [russellorganics.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. α-Isomethyl ionone - Wikipedia [en.wikipedia.org]

- 4. Alpha-Isomethyl Ionone - Descrizione [tiiips.com]

- 5. α Isomethyl ionone [webbook.nist.gov]

- 6. alpha-isomethyl ionone (90% min.), 127-51-5 [thegoodscentscompany.com]

- 7. alpha-isomethyl ionone (80% min.), 127-51-5 [thegoodscentscompany.com]

- 8. repository.aaup.edu [repository.aaup.edu]

- 9. benchchem.com [benchchem.com]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

Isomers of methyl ionone (alpha, beta, gamma) structural differences

An In-depth Technical Guide to the Structural Differences of Methyl Ionone Isomers (Alpha, Beta, Gamma)

Introduction

Methyl ionones are a class of C14 ketones that are indispensable in the fragrance and flavor industries, prized for their characteristic woody and violet scents.[1] First patented in 1893, the ionone family and its derivatives have become a cornerstone of modern perfumery.[1] However, "methyl ionone" is not a single compound but rather a complex mixture of isomers, primarily alpha, beta, and gamma variants, each possessing a unique olfactory profile.[1][2] The industrial synthesis, which involves the condensation of citral with methyl ethyl ketone followed by cyclization, inherently produces this isomeric blend.[1][3][4]

This guide serves as a technical deep-dive for researchers, chemists, and product development professionals, elucidating the core structural differences between the key methyl ionone isomers. A significant point of clarification in industry nomenclature is that the term "gamma-methyl ionone" is frequently used to describe the alpha-iso isomer (α-isomethyl ionone), which is often the most olfactively desirable of the mixture.[1][5][6][7] We will explore the synthetic origins of this isomerism, detail the precise structural differentiators, outline the analytical methodologies required for their characterization, and touch upon the structure-odor relationships that make these distinctions vital.

Part 1: The Synthetic Origin of Isomerism

The isomeric diversity of methyl ionone is a direct consequence of its two-step synthesis pathway. Understanding this process is critical to appreciating why a mixture is formed and how reaction conditions can be manipulated to favor a specific isomer.

Step 1: Aldol Condensation & the "Normal" vs. "Iso" Precursors

The synthesis begins with a base-catalyzed aldol condensation between citral and methyl ethyl ketone (MEK).[1][8] MEK is an asymmetrical ketone, and the reaction can proceed via enolate formation at two different sites:

-

The Methyl Group (-CH₃): Reaction at this site leads to the n-methyl pseudo-ionone precursor.

-

The Methylene Group (-CH₂-): Reaction at this site leads to the iso-methyl pseudo-ionone precursor.[1]

The formation of the iso precursor is crucial for obtaining the highly valued α-isomethyl ionone. The ratio of n- to iso- forms can be controlled by reaction conditions; for instance, conducting the condensation at low temperatures (e.g., below 10°C) preferentially yields the iso-methyl pseudo-ionone intermediate.[1][9]

Step 2: Acid-Catalyzed Cyclization

The pseudo-ionone intermediate is subsequently cyclized in the presence of an acid catalyst. The position of the double bond formed within the new cyclohexenyl ring during this step dictates the final isomer (alpha, beta, or gamma). The choice of acid and the reaction conditions are critical; weaker acids like phosphoric acid tend to direct the cyclization of the iso-pseudo precursor toward the desired alpha-iso isomer.[1] In contrast, stronger acids or higher temperatures can lead to different isomeric ratios.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl Ionone Gamma (1335-46-2) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. Methylionone and preparation method of methylionone intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 4. METHYL IONONE GAMMA | 1322-70-9 [chemicalbook.com]

- 5. alpha-isomethyl ionone (50% min.), 127-51-5 [thegoodscentscompany.com]

- 6. Fragrance University [fragranceu.com]

- 7. olfactorian.com [olfactorian.com]

- 8. echemi.com [echemi.com]

- 9. US3840601A - Process for preparation of methyl ionones - Google Patents [patents.google.com]

The Enigmatic Violet: A Technical Guide to the Natural Sources and Extraction of Alpha-Isomethyl Ionone

Abstract

Alpha-isomethyl ionone, a fragrance compound prized for its delicate violet and orris-like aroma, is predominantly recognized in the cosmetic and flavor industries as a synthetic entity.[1][2] This guide, however, ventures into the less-explored domain of its natural origins. While commercially synthesized, evidence points to its presence in select botanical and microbial sources.[3][4] This document provides an in-depth exploration of these natural occurrences, the biosynthetic pathways that give rise to this complex molecule, and the sophisticated extraction and analytical methodologies required for its isolation and characterization. Tailored for researchers, scientists, and professionals in drug development and natural products, this guide synthesizes current scientific knowledge with practical, field-proven insights to illuminate the natural life of alpha-isomethyl ionone.

Introduction: Beyond the Synthetic Veil

Alpha-isomethyl ionone is a C14 norsesquiterpenoid, an isomer of methyl ionone, celebrated for its characteristic powdery, floral, and slightly woody scent profile.[5] Its primary application is as a fragrance ingredient in a vast array of consumer products, from fine perfumes to skincare and haircare formulations.[1][5] The pervasive narrative is that this compound is exclusively a product of chemical synthesis, typically derived from precursors like citral.[1][6]

However, a deeper dive into the scientific literature reveals a more nuanced story. Alpha-isomethyl ionone has been identified as a naturally occurring organic compound in Brewer's yeast (Saccharomyces cerevisiae) and as a constituent of the essential oil of certain plant species, notably Iris graminea.[3][4] This guide pivots from the well-trodden path of synthetic chemistry to the intricate world of natural product science, offering a comprehensive overview of the natural sources and extraction of this valuable aroma compound.

Natural Provenance of Alpha-Isomethyl Ionone

While rare, the natural occurrence of alpha-isomethyl ionone has been scientifically substantiated in the following sources:

Botanical Sources: The Genus Iris

The genus Iris, particularly the rhizomes (orris root), is renowned for producing irones, which are structurally related to ionones and share a similar violet-like aroma.[7][8] Specific research has identified alpha-isomethyl ionone in the essential oil extracted from the leaves of Iris graminea.[4]

Table 1: Reported Natural Occurrence of Alpha-Isomethyl Ionone in Iris Species

| Species | Plant Part | Reported Presence of Alpha-Isomethyl Ionone |

| Iris graminea | Leaves | Identified as a component of the essential oil.[4] |

| Iris germanica, Iris pallida | Rhizomes (Orris Root) | Primarily known for irones, but other ionone derivatives have been reported in the volatile profile.[7][9] |

Microbial Sources: The Versatile Yeast Saccharomyces cerevisiae

Brewer's yeast, Saccharomyces cerevisiae, is a well-known producer of a wide array of aroma compounds during fermentation, contributing significantly to the sensory profiles of wine, beer, and bread.[10][11] Several sources have cited the presence of alpha-isomethyl ionone as a naturally occurring compound in this yeast species.[1][3][12][13] The production of such compounds by yeast is often linked to the metabolism of amino acids and other precursors present in the fermentation medium.[10]

The Genesis of a Scent: Biosynthesis of Ionones

Understanding the biosynthetic pathways is crucial for optimizing the production and extraction of alpha-isomethyl ionone from natural sources.

Biosynthesis in Plants

In plants, ionones and their derivatives are typically formed through the enzymatic cleavage of carotenoids, which are tetraterpenoid pigments.[14] The key enzymes in this process are the carotenoid cleavage dioxygenases (CCDs). The specific carotenoid precursor determines the type of ionone produced. For instance, the cleavage of α-carotene can lead to the formation of α-ionone, a closely related compound to alpha-isomethyl ionone.[14] The formation of irones in Iris rhizomes is a result of the oxidative degradation of their precursors, known as iridals, during the aging process.[15] It is plausible that a similar enzymatic transformation of a specific precursor leads to the formation of alpha-isomethyl ionone in Iris graminea.

Caption: Biosynthetic pathways of ionones and irones in plants.

Biosynthesis in Saccharomyces cerevisiae

The production of aroma compounds in S. cerevisiae is a complex process integrated into its primary metabolism. Higher alcohols and esters, which form a significant portion of the aroma profile, are produced through the Ehrlich pathway, which involves the catabolism of amino acids.[10] While the precise pathway for alpha-isomethyl ionone is not as well-defined as for more common fermentation byproducts, it is likely synthesized as a secondary metabolite from precursors present in the growth medium. The heterologous production of other flavor and aroma compounds in yeast has been extensively studied, suggesting that with the identification of the specific enzymes and precursors, the production of alpha-isomethyl ionone could be enhanced through metabolic engineering.[16]

Extraction Methodologies: Isolating the Essence

The choice of extraction method is critical and depends on the source material and the chemical properties of the target compound. For alpha-isomethyl ionone, a relatively volatile and moderately polar molecule, several techniques are applicable.

Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant materials.[8][17][18] It is particularly suitable for isolating volatile compounds like alpha-isomethyl ionone from the leaves of Iris graminea.[19]

-

Preparation of Plant Material: Freshly harvested or air-dried leaves of Iris graminea are coarsely chopped to increase the surface area for efficient oil extraction.[19]

-

Apparatus Setup: A Clevenger-type apparatus is assembled, consisting of a round-bottom flask, a distillation head, a condenser, and a collection vessel.[2]

-

Distillation: The chopped leaves are placed in the flask with a sufficient amount of distilled water. The water is heated to boiling, and the resulting steam passes through the plant material, volatilizing the essential oils.[17]

-

Condensation: The steam and essential oil vapor mixture is then passed through a condenser, where it cools and returns to a liquid state.[8]

-

Separation: The condensed liquid collects in a separator, where the essential oil, being less dense than water, forms a layer on top and can be physically separated. The aromatic water byproduct is known as a hydrosol.

Caption: Workflow for steam distillation of essential oils.

Solvent Extraction

Solvent extraction is a versatile technique that can be applied to both plant and microbial sources.[20] The choice of solvent is critical and depends on the polarity of the target compound.[20] For alpha-isomethyl ionone, solvents of intermediate polarity would be most effective.

-

Cell Harvesting: S. cerevisiae cells are harvested from the fermentation broth by centrifugation.

-

Cell Lysis (Optional): To improve extraction efficiency, the yeast cells can be lysed using methods such as sonication or enzymatic digestion.

-

Extraction: The yeast biomass is suspended in a suitable solvent (e.g., ethyl acetate, hexane) and agitated for a defined period to allow the aroma compounds to dissolve in the solvent.[21]

-

Filtration and Concentration: The mixture is filtered to remove the cell debris, and the solvent is then evaporated under reduced pressure to yield a concentrated extract containing the aroma compounds.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, most commonly using carbon dioxide (CO2), is a "green" technology that offers high selectivity and is particularly well-suited for the extraction of thermally sensitive compounds.[4][22][23] SFE with CO2 is ideal for extracting non-polar to moderately polar compounds. The solvating power of supercritical CO2 can be modified by adjusting the pressure and temperature or by adding a co-solvent like ethanol.[23]

-

Sample Preparation: The dried and ground natural source material (e.g., Iris leaves or yeast biomass) is packed into an extraction vessel.

-

Extraction: Supercritical CO2, either pure or with a co-solvent, is passed through the extraction vessel at a controlled temperature and pressure. The alpha-isomethyl ionone and other soluble compounds are dissolved in the supercritical fluid.

-

Separation: The pressure of the fluid is then reduced in a separator, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate.

-

Collection: The precipitated extract is collected, and the CO2 can be recycled.

Caption: Workflow for Supercritical Fluid Extraction (SFE).

Analytical Characterization

Accurate identification and quantification of alpha-isomethyl ionone in complex natural extracts are paramount. The gold standard for this is gas chromatography coupled with mass spectrometry (GC-MS).[7][24][25]

Table 2: Key Parameters for GC-MS Analysis of Alpha-Isomethyl Ionone

| Parameter | Typical Specification | Rationale |

| Column | Non-polar or semi-polar capillary column (e.g., HP-5ms) | Provides good separation of volatile and semi-volatile compounds.[25] |

| Injector Temperature | 250 °C | Ensures complete volatilization of the sample.[10] |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 40-60 °C) to a high final temperature (e.g., 250-280 °C) | Allows for the separation of compounds with a wide range of boiling points.[10] |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for compound identification.[25] |

| Detection Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan for initial identification; SIM for enhanced sensitivity and quantification. |

Conclusion and Future Perspectives

While alpha-isomethyl ionone remains a stalwart of the synthetic fragrance industry, its existence in the natural world, albeit in trace amounts, opens up exciting avenues for research and development. The exploration of its biosynthesis in Iris species and Saccharomyces cerevisiae could pave the way for biotechnological production methods, such as fermentation or enzymatic conversion, to produce "natural" alpha-isomethyl ionone.[26][27] Advances in extraction technologies, particularly supercritical fluid extraction, offer environmentally friendly and highly selective methods for isolating this valuable compound from its natural matrices. Further research is warranted to quantify the concentration of alpha-isomethyl ionone in a wider range of natural sources and to fully elucidate its biosynthetic pathways. This knowledge will be instrumental in harnessing the natural potential of this enigmatically beautiful scent.

References

- 1. skinsort.com [skinsort.com]

- 2. engineering.iastate.edu [engineering.iastate.edu]

- 3. Irisone: Biological Functions, Metabolic Engineering, and Chemical Synthesis Routes_Chemicalbook [m.chemicalbook.com]

- 4. research.unipd.it [research.unipd.it]

- 5. skinethix.com [skinethix.com]

- 6. russellorganics.com [russellorganics.com]

- 7. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. The effects of Saccharomyces cerevisiae strains carrying alcoholic fermentation on the fermentative and varietal aroma profiles of young and aged Tempranillo wines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. α-Isomethyl ionone - Wikipedia [en.wikipedia.org]

- 13. Alpha-isomethyl Ionone | Cosmetic Ingredients Guide [ci.guide]

- 14. Ionone - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Heterologous Production of Flavour and Aroma Compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 18. galbanum.co [galbanum.co]

- 19. thaiscience.info [thaiscience.info]

- 20. researchgate.net [researchgate.net]

- 21. Recovery of Natural α-Ionone from Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Supercritical Carbon Dioxide Extraction of Bioactive Compounds [gavinpublishers.com]

- 23. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. repository.aaup.edu [repository.aaup.edu]

- 26. researchgate.net [researchgate.net]

- 27. EP4022032A1 - Biosynthesis of alpha-ionone and beta-ionone - Google Patents [patents.google.com]

The Scent of Innovation: A Technical Guide to the Discovery and Enduring Legacy of alpha-Isomethyl Ionone

Abstract

This technical guide provides a comprehensive exploration of alpha-isomethyl ionone, a cornerstone of the modern fragrance industry. We delve into the historical scientific context of its discovery in the late 19th century, a period of revolutionary advancements in organic chemistry. The guide offers a detailed examination of its chemical synthesis, including step-by-step experimental protocols and in-depth mechanistic discussions. Furthermore, we present a thorough analytical characterization of alpha-isomethyl ionone, featuring spectroscopic data and analysis. Finally, we explore its multifaceted applications in perfumery, elucidating the structure-activity relationships that govern its unique olfactory properties. This document is intended for researchers, scientists, and professionals in the fields of chemistry, fragrance science, and drug development, offering both historical perspective and practical technical insights.

The Genesis of a Fragrance Revolution: A Historical Perspective

The late 19th century was a crucible of scientific innovation, particularly in the field of organic chemistry. The prevailing theory of vitalism—the belief that organic compounds could only be produced by living organisms—was steadily being dismantled by groundbreaking synthetic achievements.[1] This era witnessed the rise of the German chemical industry, fueled by a deep understanding of molecular structure and reactivity.[2] It was within this dynamic environment that the quest for synthetic fragrances began, driven by the desire to replicate rare and expensive natural essences.

At the forefront of this movement was the German chemist Johann Karl Wilhelm Ferdinand Tiemann (1848-1899).[3] A student of the renowned August Wilhelm von Hofmann, Tiemann made significant contributions to the understanding and synthesis of a variety of organic compounds, including vanillin.[4][5] His work, along with that of his contemporaries, laid the foundation for the systematic investigation of essential oils and the identification of their fragrant constituents.[6]

The discovery of ionones, the chemical family to which alpha-isomethyl ionone belongs, was a direct result of this scientific zeitgeist. In 1893, Tiemann and his colleague, Paul Krüger, embarked on a quest to synthesize the delicate and sought-after aroma of violets (Viola odorata).[7] Their research, however, did not directly involve the violet flower itself, but rather the more accessible orris root oil, which possesses a similar olfactory profile. This pivotal decision to work with a related, more abundant natural source was a testament to their pragmatic and insightful experimental approach. Through their investigations, Tiemann and Krüger successfully synthesized a mixture of isomeric ketones, which they named "ionones" from the Greek word "ion" for violet.[5] This breakthrough was not merely the creation of a new scent; it was a paradigm shift that ushered in the age of synthetic perfumery, demonstrating that complex natural aromas could be recreated and even enhanced through the power of chemical synthesis.[6]

The discovery of methyl ionones, including alpha-isomethyl ionone, followed shortly after, representing a refinement and expansion of their initial work. By substituting acetone with methyl ethyl ketone in their synthesis, a new palette of violet-like aromas with distinct woody and orris nuances was unlocked.[8][9]

The Scientific Climate of the Late 19th Century: A Catalyst for Discovery

The discovery of ionones was not an isolated event but rather the culmination of several converging scientific and technological advancements:

-

The Rise of Structural Theory: The work of Kekulé, Couper, and others in elucidating the structure of organic molecules provided the theoretical framework necessary to understand and manipulate complex chemical entities.[1]

-

Advancements in Synthetic Methodology: The development of new synthetic reactions and techniques, such as the aldol condensation, provided the practical tools needed to construct complex molecules in the laboratory.

-

The Emergence of Spectroscopy: While still in its infancy, early spectroscopic techniques were beginning to provide insights into the composition of natural products, aiding in the identification of target molecules for synthesis.[10][11][12][13]

The following diagram illustrates the key factors contributing to the discovery of synthetic fragrances in the late 19th century.

Caption: Confluence of factors leading to synthetic fragrance discovery.

The Art and Science of Synthesis: From Precursors to Perfume

The synthesis of alpha-isomethyl ionone is a classic example of multi-step organic synthesis, involving two key transformations: a base-catalyzed aldol condensation followed by an acid-catalyzed cyclization and rearrangement.[14] The careful control of reaction conditions in each step is paramount to achieving a high yield and the desired isomeric purity.

Step 1: The Aldol Condensation - Forging the Carbon Skeleton

The journey to alpha-isomethyl ionone begins with the aldol condensation of citral and methyl ethyl ketone. This reaction forms the acyclic precursor, pseudo-methyl ionone. The choice of base catalyst and reaction conditions plays a crucial role in directing the regioselectivity of the enolate formation from methyl ethyl ketone, which ultimately determines the ratio of the desired "iso" and the "normal" pseudo-methyl ionone isomers.

Caption: Synthesis workflow for alpha-isomethyl ionone.

Experimental Protocol: Synthesis of Pseudo-Methyl Ionone

-

Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with methyl ethyl ketone and a suitable solvent (e.g., isopropanol). The flask is cooled in an ice-water bath.

-

Catalyst Addition: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is slowly added to the cooled methyl ethyl ketone with vigorous stirring. Maintaining a low temperature is critical to control the exothermic reaction and favor the desired regioselectivity.

-

Citral Addition: Citral is added dropwise from the addition funnel to the reaction mixture, ensuring the temperature remains below a specified threshold (typically 0-10 °C). The rate of addition should be carefully controlled to prevent side reactions.

-

Reaction Monitoring: The reaction is stirred at low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of citral.

-

Work-up: Once the reaction is complete, the mixture is neutralized with a dilute acid (e.g., acetic acid). The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The solvent and excess methyl ethyl ketone are removed under reduced pressure. The crude pseudo-methyl ionone is then purified by vacuum distillation to isolate the desired product.

Step 2: The Cyclization - Crafting the Ring and the Aroma

The second critical step is the acid-catalyzed cyclization of the purified pseudo-methyl ionone. This intramolecular reaction leads to the formation of the characteristic six-membered ring of the ionone structure. The choice of acid catalyst and reaction temperature is a key determinant of the final isomeric ratio, with milder acids and lower temperatures generally favoring the formation of the alpha-isomer.[2][15][16][17][18]

Experimental Protocol: Synthesis of alpha-Isomethyl Ionone

-

Reaction Setup: A clean, dry multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a strong acid, such as phosphoric acid or a mixture of sulfuric and acetic acid. The acid is cooled in an ice-salt bath.

-

Pseudo-Methyl Ionone Addition: The purified pseudo-methyl ionone is added dropwise to the cold, stirred acid. The temperature must be strictly controlled during the addition to manage the exothermic nature of the cyclization and to maximize the yield of the alpha-isomer.

-

Reaction and Quenching: The reaction mixture is stirred at a low temperature for a specific period. Upon completion, the reaction is quenched by pouring the mixture onto crushed ice.

-